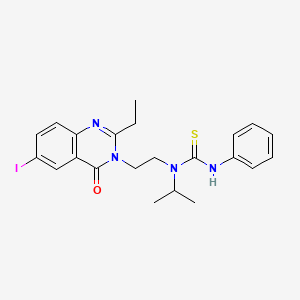![molecular formula C13H23NO2Si2 B14440469 Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 77219-88-6](/img/structure/B14440469.png)
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound characterized by the presence of a benzenecarboximidic acid core with trimethylsilyl groups attached. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of benzenecarboximidic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction can be represented as follows:
C6H5C(=NH)OH+2(CH3)3SiCl→C6H5C(=NH)OSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield benzenecarboximidic acid and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl groups.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Oxidation and Reduction: Specific oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: Benzenecarboximidic acid and trimethylsilanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions during chemical synthesis. The compound can also interact with biological molecules, modifying their properties and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester is unique due to its specific structure and reactivity. The presence of both benzenecarboximidic acid and trimethylsilyl groups provides a combination of properties that are not found in other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
77219-88-6 |
|---|---|
Molekularformel |
C13H23NO2Si2 |
Molekulargewicht |
281.50 g/mol |
IUPAC-Name |
trimethylsilyl N-trimethylsilyloxybenzenecarboximidate |
InChI |
InChI=1S/C13H23NO2Si2/c1-17(2,3)15-13(14-16-18(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI-Schlüssel |
DOVOEQBKBXTZRS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=NO[Si](C)(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)

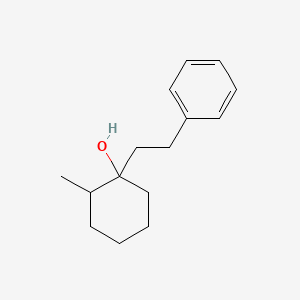
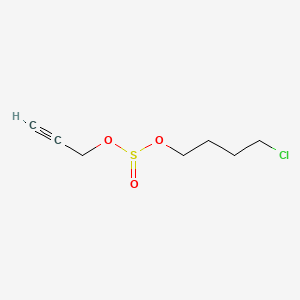
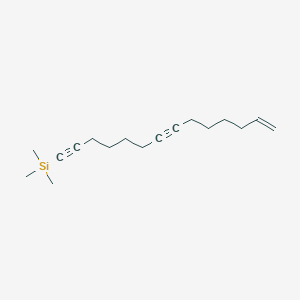

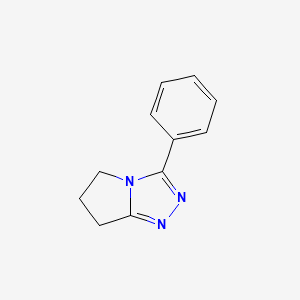
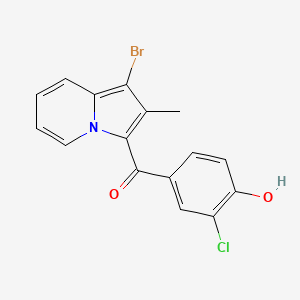
![3-(Benzyloxy)-2-[(benzyloxy)methyl]furan](/img/structure/B14440440.png)
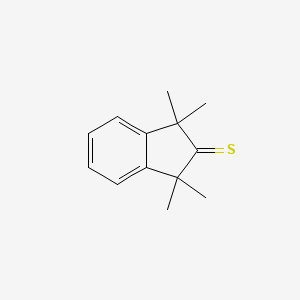
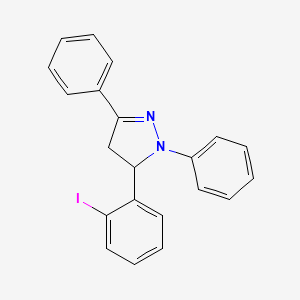
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)
![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
